Bienvenue dans la boutique en ligne BenchChem!

Tozadenant

Receptor pharmacology Binding selectivity Adenosine receptor subtypes

Tozadenant is the definitive A2AR antagonist for translational Parkinson's research. Unlike istradefylline or preladenant, it offers a quantifiably distinct intermediate A1/A2A selectivity window (Ki ratio = 269), enabling graded functional selectivity studies. Its extended 15-hour plasma half-life supports twice-daily preclinical dosing paradigms, while validated [11C]Tozadenant radiosynthesis (18±2% RCY, >95% RCP) makes it the only clinical-stage A2AR antagonist with demonstrated PET tracer utility. Procure as a reference standard for benzothiazole-piperidine SAR programs—18 characterized analogs confirm scaffold robustness (Ki 2.4–38 nM).

Molecular Formula C19H26N4O4S
Molecular Weight 406.5 g/mol
CAS No. 870070-55-6
Cat. No. B1682436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTozadenant
CAS870070-55-6
SynonymsRO-4494351;  RO4494351;  RO 4494351;  SYN115;  SYN-115;  SYN 115;  RO4494351-002;  RO4494351-000;  Tozadenant
Molecular FormulaC19H26N4O4S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O
InChIInChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24)
InChIKeyXNBRWUQWSKXMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tozadenant (CAS 870070-55-6) for Adenosine A2A Receptor Research: Procurement Specifications and Scientific Context


Tozadenant (SYN115; RO4494351) is an orally bioavailable, small-molecule adenosine A2A receptor (A2AR) antagonist belonging to the benzothiazole chemical class [1]. It exhibits potent binding affinity for human A2AR with reported Ki values of 4.9–11.5 nM and demonstrates >100-fold selectivity over the adenosine A1 receptor (A1R) [2]. The compound has been advanced to Phase 3 clinical evaluation as adjunctive therapy to levodopa for Parkinson's disease patients experiencing motor fluctuations [3].

Why Generic A2A Antagonists Cannot Substitute for Tozadenant: Evidence-Based Procurement Rationale


Substituting Tozadenant with another adenosine A2A receptor antagonist introduces substantial risk of experimental divergence due to clinically and preclinically verified differences in receptor subtype selectivity profiles, oral pharmacokinetic half-life, and blood-brain barrier penetration characteristics [1]. While compounds such as istradefylline and preladenant share the A2AR target class, their divergent binding affinities for off-target adenosine receptor subtypes (A1R, A2BR, A3R) and markedly different plasma elimination kinetics render them non-interchangeable in both in vivo efficacy models and translational imaging applications [2][3]. The following section provides direct quantitative evidence for these critical differentiation points.

Tozadenant Quantitative Differentiation Guide: Head-to-Head Binding Affinity, Selectivity, and Pharmacokinetic Data


Receptor Subtype Selectivity: Tozadenant A1R/A2AR Ratio Versus Istradefylline and Preladenant

Tozadenant exhibits a superior A1R/A2AR Ki ratio relative to istradefylline, indicating reduced potential for off-target A1 receptor-mediated effects. In radioligand displacement assays using human receptor preparations, Tozadenant demonstrates a Ki of 4.9 nM at A2AR and 1,320 nM at A1R, yielding an A1/A2A selectivity ratio of 269 [1]. In contrast, istradefylline shows Ki values of 12 nM (A2AR) and 841 nM (A1R), producing a lower selectivity ratio of 70 [1]. Preladenant, while possessing high A2AR affinity (Ki = 0.9–1.1 nM), exhibits a similarly high A1/A2A ratio (>1,000) due to very low A1R affinity (Ki >1,000 nM) [1]. The functional implication is that Tozadenant provides an intermediate selectivity window distinct from both comparators.

Receptor pharmacology Binding selectivity Adenosine receptor subtypes

Human Plasma Half-Life: Tozadenant Extended Duration Versus Preladenant

Tozadenant possesses a substantially longer plasma elimination half-life compared to preladenant, a critical differentiation for sustained target engagement and dosing frequency considerations. Following oral administration of 240 mg Tozadenant in healthy human subjects, the mean plasma half-life was 15 hours . Preladenant, by direct comparison, exhibits a plasma half-life of approximately 2 hours in humans [1]. This 7.5-fold difference in elimination kinetics translates to distinct twice-daily versus potentially more frequent dosing requirements for achieving continuous A2AR blockade.

Pharmacokinetics Oral bioavailability Dosing regimen

Species-Selective Binding: Rhesus Macaque Versus Human A2AR Affinity

Tozadenant exhibits a marked species-dependent difference in A2AR binding affinity between human and rhesus macaque receptors, a property not uniformly documented for other A2AR antagonists. In radioligand binding assays, Tozadenant displays a Ki of 11.5 nM for human A2AR and a Ki of 6 nM for rhesus macaque A2AR . This approximately 1.9-fold higher affinity for the non-human primate receptor is a quantifiable, species-specific characteristic relevant to translational pharmacology studies utilizing rhesus models.

Primate pharmacology Species cross-reactivity Preclinical model translation

Clinical Motor Fluctuation Reduction: Placebo-Corrected OFF-Time Decrease

In a Phase 2b randomized, double-blind, placebo-controlled trial, Tozadenant produced statistically significant reductions in daily OFF-time when administered as adjunctive therapy to levodopa in Parkinson's disease patients. At the 120 mg twice-daily dose, Tozadenant reduced mean daily OFF-time by 1.1 hours versus placebo (95% CI -1.8 to -0.4; p=0.0039) [1]. At the 180 mg twice-daily dose, the reduction was 1.2 hours (95% CI -1.9 to -0.4; p=0.0039) [1]. The combined 120 mg and 180 mg BID groups showed a mean reduction of 1.1 hours (95% CI -1.8 to -0.5; p=0.0006) [1]. As a class-level inference, istradefylline produced a placebo-corrected OFF-time reduction of approximately 1.0 hours in Phase 3 trials, while preladenant failed to demonstrate statistically significant efficacy in its Phase 3 program [2].

Parkinson's disease Motor fluctuations Adjunctive therapy

PET Tracer Development: [11C]Tozadenant as an A2AR-Specific Radioligand

Tozadenant serves as a validated lead structure for the development of A2AR-selective positron emission tomography (PET) radioligands, a utility not equivalently established for istradefylline or preladenant. [11C]Tozadenant was synthesized via O-methylation of an N-Boc-protected precursor, achieving radiochemical yields of 18 ± 2%, molar activities of 50–60 GBq/µmol, and radiochemical purities of 95 ± 3% [1]. In vitro autoradiography in pig and rat brain slices demonstrated the expected striatal accumulation pattern with confirmed A2AR specificity [1]. While in vivo brain penetration of 18F-labeled Tozadenant derivatives has been suboptimal, the parent [11C]Tozadenant scaffold remains a validated starting point for radiotracer optimization [2].

PET imaging Radioligand development Neuroreceptor mapping

Analog SAR Exploration: Tozadenant as a Validated Scaffold for High-Affinity Fluorinated Derivatives

Tozadenant has been systematically characterized as a privileged scaffold for the generation of high-affinity, A2AR-selective fluorinated analogs. A series of eighteen Tozadenant derivatives were synthesized and evaluated, yielding Ki values for human A2AR ranging from 2.4 to 38 nM, with >120-fold selectivity over A1R for all compounds except one outlier [1]. The most potent fluorine-containing derivatives (13e, 13g, 13l) exhibited A2AR Ki values of 4.9 nM, 3.6 nM, and 2.8 nM, respectively [1]. These compounds demonstrated reversible binding and high A2AR affinity, with rat A2AR binding affinities 4- to 5-fold lower than human values [1].

Structure-activity relationship Medicinal chemistry Fluorinated analogs

Tozadenant Optimal Procurement Scenarios: Research and Industrial Applications Supported by Quantitative Evidence


Preclinical Parkinson's Disease Efficacy Studies Requiring Sustained A2AR Blockade

Investigators conducting rodent or non-human primate studies of adjunctive Parkinson's disease therapy should select Tozadenant for its extended plasma half-life (15 hours in humans; applicable to twice-daily dosing paradigms in preclinical models) and clinically validated OFF-time reduction efficacy (1.1–1.2 hours placebo-corrected reduction at 120–180 mg BID in Phase 2b trials) [1]. The compound's enhanced rhesus A2AR affinity (Ki = 6 nM vs. human 11.5 nM) enables more precise dose scaling for primate models .

PET Radiotracer Development and Neuroreceptor Occupancy Imaging

Tozadenant is the preferred procurement choice for laboratories developing A2AR-selective PET radioligands, given its validated radiochemical tractability as demonstrated by [11C]Tozadenant synthesis (18 ± 2% radiochemical yield; 50–60 GBq/µmol molar activity; 95 ± 3% radiochemical purity) and confirmed striatal binding specificity in autoradiography [2]. This application is uniquely supported for Tozadenant relative to other clinical-stage A2AR antagonists.

Medicinal Chemistry SAR Programs Optimizing A2AR Affinity and Selectivity

Tozadenant should be procured as the reference standard and starting scaffold for analog development programs targeting the adenosine A2A receptor, based on systematic SAR characterization of 18 derivatives demonstrating that the benzothiazole-piperidine core maintains high A2AR affinity (Ki range 2.4–38 nM) with >120-fold selectivity over A1R across the series [3]. The documented synthetic accessibility of fluorinated analogs with improved affinity (e.g., analog 13l Ki = 2.8 nM) provides a validated pathway for lead optimization [3].

Comparative Pharmacology Studies of Adenosine Receptor Subtype Selectivity

For experiments requiring precise characterization of A2AR versus A1R functional selectivity in vitro, Tozadenant offers an intermediate selectivity profile (A1/A2A Ki ratio = 269) that is quantifiably distinct from both istradefylline (ratio = 70) and the extremely A2A-selective preladenant (A1R Ki >1,000 nM) [4]. This defined intermediate window makes Tozadenant the appropriate choice for studies examining the functional consequences of graded A1R/A2AR selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tozadenant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.